2,4-Nonadien-1-ol
Overview
Description
2,4-Nonadien-1-ol is an aliphatic alcohol with the molecular formula C9H16O. It is known for its unique green-vegetable-cucumber-melon aroma, making it a valuable compound in the flavor and fragrance industry . This compound exists in nature and is found in various plants, contributing to their characteristic scents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Nonadien-1-ol typically involves the selective hydroboration of a 1,3,7-triene. One common method starts with geraniol, which undergoes a series of reactions including oxidation and Wittig reaction to form the desired product . The reaction conditions often involve the use of dichloromethane as a solvent and oxalyl chloride as a reagent, with temperatures maintained at -50 to -60°C during the process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purity of the final product is crucial, especially when used in flavoring applications, and is typically ensured through rigorous purification processes .
Chemical Reactions Analysis
Types of Reactions: 2,4-Nonadien-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and acids.
Reduction: Reduction reactions can convert it to saturated alcohols.
Substitution: It can participate in substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic catalysts are often used to facilitate substitution reactions.
Major Products:
Oxidation: Nonadienal and nonadienoic acid.
Reduction: Nonanol.
Substitution: Various substituted nonadienols depending on the reagents used.
Scientific Research Applications
2,4-Nonadien-1-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in plant metabolism and its effects on insect behavior.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Widely used in the flavor and fragrance industry due to its unique aroma profile.
Mechanism of Action
The mechanism of action of 2,4-Nonadien-1-ol involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. In biological systems, it may interact with enzymes and other molecular targets, influencing metabolic pathways and exhibiting bioactive properties .
Comparison with Similar Compounds
- 2,6-Nonadien-1-ol
- 3,6-Nonadien-1-ol
- (E,Z)-2,6-Nonadien-1-ol
Comparison: 2,4-Nonadien-1-ol is unique due to its specific double bond positions, which contribute to its distinct aroma profile. While similar compounds like 2,6-Nonadien-1-ol and 3,6-Nonadien-1-ol also possess green and fresh notes, the exact scent and applications can vary based on the structure and isomerism .
Properties
CAS No. |
62488-56-6 |
---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
nona-2,4-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h5-8,10H,2-4,9H2,1H3 |
InChI Key |
NCPWFIVLKCFWSP-UHFFFAOYSA-N |
SMILES |
CCCCC=CC=CCO |
Canonical SMILES |
CCCCC=CC=CCO |
density |
0.862-0.872 |
Key on ui other cas no. |
62488-56-6 |
physical_description |
Colourless liquid; green vegetable aroma |
solubility |
Insoluble in water; soluble in fat soluble (in ethanol) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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